molecular formula C15H13ClNNaO3 B13403573 Zomepirac Sodium Salt-d4

Zomepirac Sodium Salt-d4

Katalognummer: B13403573
Molekulargewicht: 317.73 g/mol
InChI-Schlüssel: SEEXPXUCHVGZGU-HGSONKNXSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Zomepirac Sodium Salt-d4 is a deuterated form of Zomepirac Sodium, a nonsteroidal anti-inflammatory drug (NSAID). It is the sodium salt of 5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetate dihydrate. This compound is structurally related to tolmetin, another NSAID, but differs in that the central benzene ring has been replaced by a pyrrole ring .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Zomepirac Sodium Salt-d4 can be synthesized from diethyl 1,3-acetonedicarboxylate, chloroacetone, and aqueous methylamine via modification of the Hantzsch pyrrole synthesis. The intermediate product undergoes saponification, monoesterification, and thermal decarboxylation to form an ester. This ester is then acylated with N,N-dimethyl-p-chlorobenzamide, followed by saponification to yield Zomepirac .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods ensure high yield and purity of the final product, often involving advanced purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Zomepirac Sodium Salt-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Zomepirac Sodium Salt-d4 has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification of Zomepirac in various samples.

    Biology: Studied for its effects on cellular processes and its potential as a tool in biochemical assays.

    Medicine: Investigated for its analgesic and anti-inflammatory properties, although its clinical use has been limited due to safety concerns.

    Industry: Utilized in the development of new NSAIDs and as a model compound in drug metabolism studies

Wirkmechanismus

Zomepirac Sodium Salt-d4 exerts its effects by inhibiting prostaglandin synthetase, an enzyme involved in the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting this enzyme, Zomepirac reduces the production of prostaglandins, thereby alleviating pain and inflammation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Zomepirac Sodium Salt-d4 is unique due to its pyrrole ring structure, which distinguishes it from other NSAIDs that typically have a central benzene ring. This structural difference may influence its pharmacokinetic and pharmacodynamic properties .

Biologische Aktivität

Zomepirac Sodium Salt-d4 is a non-steroidal anti-inflammatory drug (NSAID) with significant biological activity, particularly as a prostaglandin synthetase inhibitor. This article explores its pharmacological properties, mechanisms of action, clinical applications, and relevant research findings.

  • Chemical Name : Sodium, 2-[5-(4-chlorobenzoyl)-1,4-dimethylpyrrol-2-yl]acetate
  • CAS Number : 64092-48-4
  • Molecular Formula : C₁₅H₁₃ClNNaO₃
  • Molecular Weight : 313.711 g/mol
  • Boiling Point : 470.8ºC at 760 mmHg
  • Flash Point : 238.5ºC

Zomepirac functions primarily as a prostaglandin synthetase inhibitor , which means it reduces the synthesis of prostaglandins—lipid compounds that play key roles in inflammation and pain signaling. Additionally, it has been identified as an inhibitor of lipoxygenase enzymes, which are involved in the production of leukotrienes, further contributing to its anti-inflammatory effects .

Analgesic Properties

Research indicates that Zomepirac exhibits strong analgesic properties. A notable study compared Zomepirac sodium (100 mg) with oxycodone combined with aspirin and placebo in patients with chronic pain due to advanced cancer. The results showed that Zomepirac provided analgesia comparable to oxycodone across various assessments of pain intensity and relief, with effects noticeable within one hour and peaking between three to four hours post-administration .

Treatment of Dysmenorrhea

In a double-blind crossover study involving 47 patients, Zomepirac was significantly more effective than placebo in alleviating symptoms associated with primary dysmenorrhea. It provided relief for 12 out of 13 primary symptoms and allowed patients to maintain normal activities on more days compared to those on placebo .

Case Studies and Clinical Trials

Study TypePopulationDoseOutcome
Double-blind crossover47 patients with dysmenorrheaZomepirac vs. placeboSignificant symptom relief (P ≤ 0.05)
Single-dose crossover40 cancer patients100 mg ZomepiracAnalgesia equal to oxycodone (P < 0.001)

These studies affirm Zomepirac's efficacy in treating pain conditions, specifically dysmenorrhea and cancer-related pain.

Safety and Side Effects

Zomepirac is generally well-tolerated; however, gastrointestinal disturbances have been reported as the most common adverse effects. In clinical trials, the incidence of side effects was notably lower than that observed with traditional narcotics .

Eigenschaften

Molekularformel

C15H13ClNNaO3

Molekulargewicht

317.73 g/mol

IUPAC-Name

sodium;2-[5-(4-chloro-2,3,5,6-tetradeuteriobenzoyl)-1,4-dimethylpyrrol-2-yl]acetate

InChI

InChI=1S/C15H14ClNO3.Na/c1-9-7-12(8-13(18)19)17(2)14(9)15(20)10-3-5-11(16)6-4-10;/h3-7H,8H2,1-2H3,(H,18,19);/q;+1/p-1/i3D,4D,5D,6D;

InChI-Schlüssel

SEEXPXUCHVGZGU-HGSONKNXSA-M

Isomerische SMILES

[2H]C1=C(C(=C(C(=C1C(=O)C2=C(C=C(N2C)CC(=O)[O-])C)[2H])[2H])Cl)[2H].[Na+]

Kanonische SMILES

CC1=C(N(C(=C1)CC(=O)[O-])C)C(=O)C2=CC=C(C=C2)Cl.[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.